
1,1'-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone is an organic compound characterized by the presence of a benzofuran ring substituted with a nitro group and two ethanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents under acidic or basic conditions.
Acylation: The final step involves the acylation of the benzofuran derivative with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and acylation steps to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Oxidation: The benzofuran ring can be oxidized under strong oxidizing conditions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Reduction: 1,1’-(5-Amino-2,3-dihydrobenzofuran-2,2-diyl)diethanone.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Oxidation: Oxidized benzofuran derivatives with different functional groups.
Applications De Recherche Scientifique
1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring may also interact with specific molecular targets, influencing pathways involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-2,3-dihydrobenzofuran: Lacks the ethanone groups but shares the benzofuran and nitro functionalities.
2,3-Dihydrobenzofuran: Lacks the nitro and ethanone groups, serving as a simpler analog.
1,1’-(5-Amino-2,3-dihydrobenzofuran-2,2-diyl)diethanone: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone is unique due to the combination of the nitro group and ethanone groups on the benzofuran ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
This comprehensive overview highlights the significance of 1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone in various scientific and industrial contexts
Propriétés
Numéro CAS |
109831-23-4 |
|---|---|
Formule moléculaire |
C12H11NO5 |
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
1-(2-acetyl-5-nitro-3H-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C12H11NO5/c1-7(14)12(8(2)15)6-9-5-10(13(16)17)3-4-11(9)18-12/h3-5H,6H2,1-2H3 |
Clé InChI |
KSDUGBSDZYLHSX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CC2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


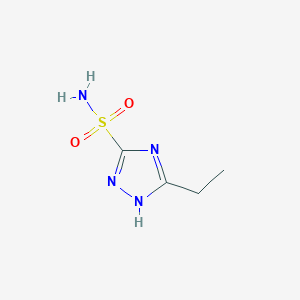
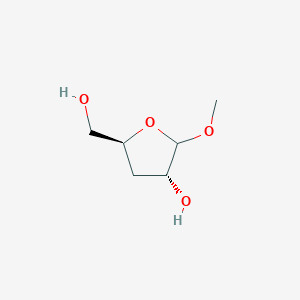
![2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole](/img/structure/B12884215.png)
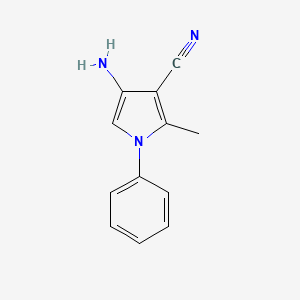
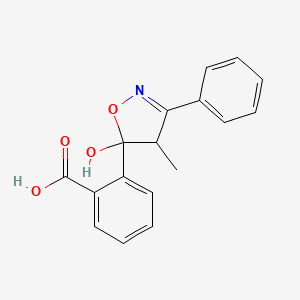
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8-yl)diphenylphosphine](/img/structure/B12884235.png)
![2-[(E)-(1-Methyl-5-propylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884240.png)
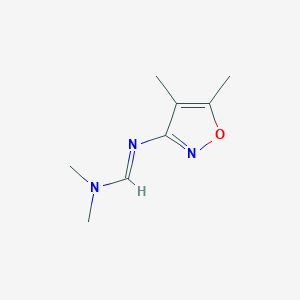

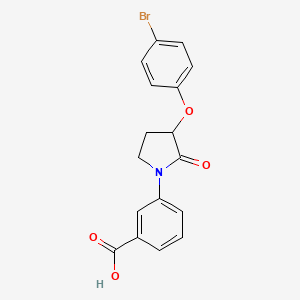
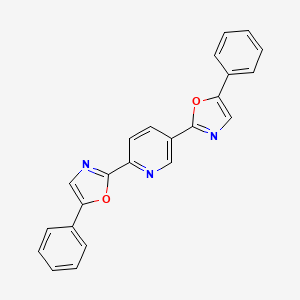
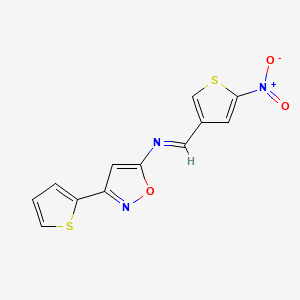
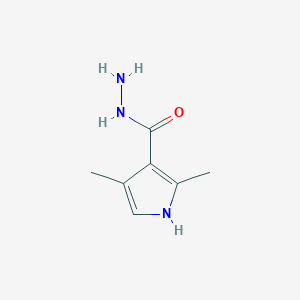
![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12884286.png)
